Triflupromazine hydrochloride

Beschreibung

See also: Phenothiazine (subclass of); Triflupromazine (has active moiety).

Eigenschaften

IUPAC Name |

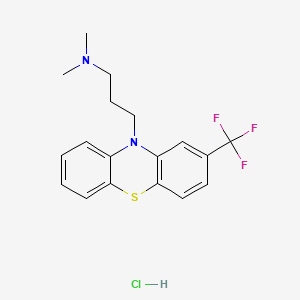

N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2S.ClH/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNWXGFYRHWUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045804 | |

| Record name | Triflupromazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098-60-8 | |

| Record name | 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflupromazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflupromazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triflupromazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triflupromazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triflupromazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triflupromazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUPROMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E75N4A5HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triflupromazine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Triflupromazine (B1683245) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triflupromazine hydrochloride is a first-generation typical antipsychotic and antiemetic agent belonging to the phenothiazine (B1677639) class of compounds.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D1 and D2 receptors within the central nervous system.[2][3] However, its complex pharmacological profile is characterized by interactions with a wide range of other neurotransmitter receptors, including serotonergic, muscarinic, adrenergic, and histaminergic receptors.[1] This multi-receptor activity profile is responsible for both its therapeutic efficacy and its characteristic side-effect profile. This document provides a detailed examination of the molecular mechanisms, receptor binding kinetics, downstream signaling pathways, and key experimental methodologies used to characterize the action of this compound.

Core Mechanism of Action: Multi-Receptor Antagonism

The primary mechanism of action of triflupromazine is the blockade of postsynaptic dopamine receptors in the brain, particularly within the mesolimbic and mesocortical pathways.[4][5] This antagonism is central to its antipsychotic properties, helping to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1][6]

-

Dopamine Receptor Antagonism : Triflupromazine is an antagonist of both D1-like (D1 and D5) and D2-like (D2, D3, D4) dopamine receptor families.[1][3] Its antipsychotic potency is strongly correlated with its high affinity for the D2 receptor.[7] The antiemetic effects of triflupromazine are predominantly due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1]

-

Serotonin (B10506) Receptor Antagonism : Triflupromazine also interacts with serotonin receptors, notably binding to the 5-HT2B receptor.[1] This interaction may contribute to its overall antipsychotic effect and influence its side-effect profile, a characteristic seen with many antipsychotic agents.

-

Muscarinic Acetylcholine (B1216132) Receptor Antagonism : The compound is known to bind to and inhibit muscarinic acetylcholine receptors (M1 and M2).[1] This anticholinergic activity is responsible for common side effects such as dry mouth, blurred vision, and constipation.

-

Adrenergic and Histaminergic Receptor Antagonism : Triflupromazine acts as an antagonist at α1-adrenergic receptors, which can lead to cardiovascular side effects like orthostatic hypotension.[4][8] Its blockade of H1 histamine (B1213489) receptors contributes significantly to its sedative effects.[5]

Quantitative Data: Receptor Binding Affinities

The interaction of this compound with various neurotransmitter receptors has been quantified through in vitro binding assays. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

| Receptor Subtype | Ligand Type | Value | Units | Reference |

| Dopamine D2 | Antagonist | 2.8 | Ki (nM) | [7] |

| Muscarinic (unspecified) | Antagonist | 100 | IC50 (µM) | [9] |

| Serotonin (uptake) | Inhibitor | 0.8 | IC50 (µM) | [9] |

Downstream Signaling Pathways

The antagonism of G-protein coupled receptors (GPCRs) by triflupromazine disrupts their downstream intracellular signaling cascades.

Dopamine Receptor Signaling

Dopamine receptors modulate the activity of adenylyl cyclase (AC), which synthesizes cyclic adenosine (B11128) monophosphate (cAMP).

-

D1-like Receptors (Gs-coupled) : These receptors normally stimulate adenylyl cyclase. Triflupromazine's antagonism of D1 receptors prevents this stimulation, leading to a decrease in cAMP production.

-

D2-like Receptors (Gi/o-coupled) : These receptors inhibit adenylyl cyclase.[10] By blocking these receptors, triflupromazine disinhibits the enzyme, which can lead to a relative increase in cAMP levels, although the net effect is complex due to its action on D1 receptors.

Figure 1: Antagonism of Dopamine D1 and D2 Receptor Signaling Pathways.

Phosphoinositide and Other Signaling Pathways

Triflupromazine's action at other receptors, such as muscarinic M1 and histamine H1, involves the phospholipase C (PLC) pathway. Antagonism of these Gq-coupled receptors prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking downstream calcium mobilization and protein kinase C (PKC) activation. Furthermore, studies on the structurally similar compound trifluoperazine (B1681574) suggest potential inhibitory effects on the PI3K/AKT and JNK/MAPK signaling pathways, which are crucial for cell proliferation and survival.[11][12]

Figure 2: Inhibition of Gq-coupled Receptor Signaling via the PLC Pathway.

Experimental Protocols

The characterization of triflupromazine's mechanism of action relies on established in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of triflupromazine for a specific receptor.

Objective: To calculate the Ki of a test compound (triflupromazine) by measuring its ability to displace a specific radioligand from its target receptor.

Materials:

-

Receptor Source: Cell membranes prepared from tissues (e.g., rat striatum) or cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., Dopamine D2).[13]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors).[13]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., (+)-butaclamol) to saturate all specific binding sites.[13]

-

Assay Buffer: Tris-based buffer with appropriate salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[13]

-

Equipment: Glass fiber filters, cell harvester, liquid scintillation counter.[13]

Methodology:

-

Assay Setup: In a 96-well microplate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer + Membrane suspension.

-

Non-specific Binding: Radioligand + Non-specific Control + Membrane suspension.

-

Competitive Binding: Radioligand + Serial dilutions of Triflupromazine + Membrane suspension.

-

-

Incubation: Add the membrane suspension to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[13]

-

Separation: Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter.[14][15]

-

Washing: Wash filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: (Total Binding CPM) - (Non-specific Binding CPM).

-

Plot the percentage of specific binding against the log concentration of triflupromazine to generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of triflupromazine that inhibits 50% of specific radioligand binding) from the curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental Workflow for a Competitive Radioligand Binding Assay.

Functional Assay (cAMP Accumulation)

This protocol measures the functional consequence of receptor antagonism.

Objective: To determine the effect of triflupromazine on agonist-induced changes in intracellular cAMP levels in cells expressing the target receptor.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2).[13]

-

Agonist: A known agonist for the receptor (e.g., Dopamine).[13]

-

Stimulant (for Gi-coupled receptors): Forskolin (to stimulate adenylyl cyclase and create a measurable signal to be inhibited).[13]

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.[13]

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, LANCE).[13]

Methodology:

-

Cell Seeding: Seed cells in 96- or 384-well plates and culture overnight.

-

Antagonist Incubation: Wash cells with assay buffer. Pre-incubate the cells with varying concentrations of triflupromazine for a defined period.

-

Agonist Stimulation:

-

For Gs-coupled receptors : Add the specific agonist and incubate.

-

For Gi-coupled receptors : Add the specific agonist in combination with forsklin to stimulate basal cAMP production.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis:

-

Generate concentration-response curves for the agonist in the presence and absence of triflupromazine.

-

Antagonism will be observed as a rightward shift in the agonist's concentration-response curve.

-

The potency of triflupromazine as a functional antagonist can be quantified, for example, by performing a Schild analysis to determine the pA2 value.[13]

-

Conclusion

This compound exerts its pharmacological effects through a complex mechanism of action centered on the potent antagonism of central dopamine D1 and D2 receptors. Its broad receptor-binding profile, encompassing serotonergic, muscarinic, adrenergic, and histaminergic systems, further defines its therapeutic utility and its propensity for a range of side effects. A thorough understanding of its interactions with these multiple receptor systems and their downstream signaling pathways, as elucidated by quantitative binding and functional assays, is critical for the rational use of this agent and for the development of novel therapeutics with improved selectivity and tolerability.

References

- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triflupromazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. abmole.com [abmole.com]

- 4. Trifluoperazine Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. innoprot.com [innoprot.com]

- 11. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. vbspu.ac.in [vbspu.ac.in]

Triflupromazine Hydrochloride: An In-depth Technical Guide on its Antagonism of Dopamine D1 and D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflupromazine hydrochloride is a first-generation antipsychotic agent belonging to the phenothiazine (B1677639) class of compounds.[1] Its therapeutic effects in the management of psychosis are primarily attributed to its antagonist activity at dopamine (B1211576) receptors within the central nervous system.[1] This technical guide provides a detailed overview of the antagonism of this compound at dopamine D1 and D2 receptors, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

While this compound is known to be a dopamine D1 and D2 receptor antagonist, specific and comprehensive public domain data on its binding affinities (Ki values) and functional potencies (IC50 values) are limited. Therefore, to provide a quantitative perspective, data for the structurally related and well-characterized phenothiazine antipsychotic, Trifluoperazine, is included for comparative context.

Quantitative Data Presentation

Due to the limited availability of specific quantitative binding and functional assay data for this compound, the following tables include data for the closely related compound, Trifluoperazine, to serve as a reference.

Table 1: Comparative Binding Affinities (Ki, nM) of Trifluoperazine for Dopamine Receptors

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) |

| Trifluoperazine | 2.9 | 1.1 - 2.63 |

Note: Data for Trifluoperazine is compiled from various sources and is intended to provide a comparative context for the antagonist activity of phenothiazines at dopamine receptors.

Table 2: Comparative Functional Antagonist Potencies (IC50) of Trifluoperazine

| Compound | Assay Type | Receptor | IC50 (nM) |

| Trifluoperazine | Dopamine-stimulated adenylyl cyclase inhibition | D2 Receptor | 1.2 |

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways initiated by the activation of D1 and D2 dopamine receptors.

Dopamine D1 Receptor Signaling Pathway and Antagonism by Triflupromazine

The D1 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to neuronal excitation. Triflupromazine antagonizes this pathway by binding to the D1 receptor and preventing dopamine-mediated activation.

Dopamine D2 Receptor Signaling Pathway and Antagonism by Triflupromazine

The D2 receptor is a Gi-protein coupled receptor (GPCR). When activated by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP activity generally results in neuronal inhibition. Triflupromazine's antagonism of the D2 receptor blocks this inhibitory pathway.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the antagonist activity of compounds like this compound at dopamine D1 and D2 receptors.

Radioligand Binding Assay for D1 and D2 Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for D1 and D2 receptors.

1. Materials and Reagents:

-

Membrane Preparation: Homogenized brain tissue (e.g., rat striatum) or cell lines stably expressing human recombinant D1 or D2 receptors.

-

Radioligands:

-

For D1 receptors: [³H]-SCH23390

-

For D2 receptors: [³H]-Spiperone or [³H]-Raclopride

-

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Butaclamol).

-

Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Membrane Preparation: Thaw frozen membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for D1 and D2 Receptors

This protocol describes a functional assay to measure the antagonist effect of this compound on dopamine-mediated changes in intracellular cAMP levels.

1. Materials and Reagents:

-

Cell Lines: HEK293 or CHO cells stably expressing human recombinant D1 or D2 receptors.

-

Test Compound: this compound.

-

Agonist: Dopamine or a selective D1/D2 agonist.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase Inhibitor: e.g., IBMX, to prevent cAMP degradation.

2. Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Incubation:

-

For D1 antagonism: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. Then, stimulate the cells with a fixed concentration of dopamine (typically the EC80).

-

For D2 antagonism: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. Then, co-stimulate with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) and a fixed concentration of dopamine.

-

-

Lysis and cAMP Measurement: After the stimulation period (typically 15-30 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

3. Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the dopamine-mediated effect on cAMP levels.

In Vivo Experimental Models

The dopamine D2 receptor blocking activity of antipsychotics like this compound is often evaluated in vivo through models of catalepsy and antagonism of dopamine agonist-induced behaviors.

1. Catalepsy Induction:

-

Principle: Blockade of D2 receptors in the nigrostriatal pathway can induce a state of catalepsy, characterized by a failure to correct an externally imposed posture.

-

Protocol:

-

Administer varying doses of this compound to rodents (e.g., rats or mice).

-

At specified time points after administration, place the animal's forepaws on a raised bar.

-

Measure the latency to remove the paws from the bar. Increased latency is indicative of catalepsy.

-

2. Antagonism of Dopamine Agonist-Induced Hyperlocomotion:

-

Principle: D2 receptor agonists (e.g., apomorphine (B128758) or amphetamine) induce stereotyped behaviors and hyperlocomotion. The ability of an antagonist to block these effects is a measure of its D2 receptor blockade.

-

Protocol:

-

Pre-treat animals with varying doses of this compound.

-

After a set pre-treatment time, administer a dopamine agonist.

-

Measure locomotor activity in an open-field arena. A reduction in the agonist-induced hyperlocomotion indicates D2 antagonism.

-

Conclusion

This compound is a phenothiazine antipsychotic that functions as an antagonist at both dopamine D1 and D2 receptors. Its clinical efficacy in treating psychosis is largely attributed to its blockade of D2 receptors, while its broader receptor profile contributes to its overall pharmacological effects. While specific, high-quality quantitative data for this compound's binding affinities and functional potencies are not extensively available in the public domain, the provided experimental protocols offer a robust framework for the comprehensive characterization of its and other novel compounds' interactions with the dopaminergic system. The continued investigation into the precise molecular interactions of such compounds with their targets is crucial for the development of more effective and safer antipsychotic therapies.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Triflupromazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Triflupromazine (B1683245) Hydrochloride, a phenothiazine-class antipsychotic agent. This document outlines the synthetic pathway, detailed experimental protocols, and a thorough analysis of its chemical and physical properties, tailored for professionals in pharmaceutical research and development.

Synthesis of Triflupromazine Hydrochloride

The synthesis of this compound is a multi-step process that begins with the formation of the core phenothiazine (B1677639) structure, followed by alkylation and subsequent conversion to its hydrochloride salt for enhanced stability and solubility.

Synthetic Pathway Overview

The overall synthesis can be summarized in three main stages:

-

Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine: This intermediate is prepared by the reaction of 2-chloro-4-(trifluoromethyl)-1-nitrobenzene with N-(2-mercaptophenyl)formamide.[1]

-

Synthesis of Triflupromazine (Free Base): The phenothiazine intermediate undergoes N-alkylation with 3-chloro-N,N-dimethylpropan-1-amine.[1]

-

Formation of this compound: The triflupromazine free base is treated with hydrochloric acid to yield the final hydrochloride salt.

References

An In-depth Technical Guide to the Physicochemical Properties of Triflupromazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Triflupromazine hydrochloride, an antipsychotic medication. The following sections detail its chemical identity, physical and chemical characteristics, and the experimental protocols for their determination, presented in a format tailored for scientific and research applications.

Chemical and Physical Identity

This compound is a phenothiazine (B1677639) derivative. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | N,N-dimethyl-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-amine hydrochloride[1] |

| CAS Number | 1098-60-8[1] |

| Molecular Formula | C₁₈H₁₉F₃N₂S·HCl[2] |

| Molecular Weight | 388.88 g/mol [2][3][4] |

| Chemical Structure |  |

| IUPAC Name | N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride[1] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 174.0 to 179.0 °C[5] |

| Solubility | Soluble in water, ethanol, and acetone.[6] Insoluble in ether.[6] Specific solubility values include: ≥58 mg/mL in H₂O, ≥27.55 mg/mL in EtOH, ≥74.5 mg/mL in DMSO, 5 mg/mL in DMF, and 0.09 mg/mL in Ethanol:PBS (pH 7.2) (1:10).[7][8][9] |

| pKa | The IUPAC Digitized pKa Dataset includes data for Triflupromazine.[6] |

| LogP | 5.54[6] |

| Appearance | White to light yellow powder or crystals. |

| pH (2% aqueous solution) | 4.1[6] |

Mechanism of Action and Signaling Pathway

This compound primarily functions as a dopamine (B1211576) D1 and D2 receptor antagonist.[3][6][10] Its antipsychotic effects are largely attributed to the blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain, which helps to alleviate symptoms of psychosis such as hallucinations and delusions.[11] By inhibiting these receptors, it reduces the effects of excess dopamine.[11]

The binding of Triflupromazine to the D2 receptor, a G protein-coupled receptor (GPCR), inhibits the Gαi/o signaling pathway. This leads to a decrease in the inhibition of adenylyl cyclase, affecting the intracellular concentration of the second messenger cyclic AMP (cAMP).

References

- 1. 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-, monohydrochloride | C18H20ClF3N2S | CID 66069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. トリフルプロマジン 塩酸塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (Standard)_TargetMol [targetmol.com]

- 4. Triflupromazine Hcl | Trusted Manufacturers - Chemical Bull [chemicalbull.com]

- 5. This compound | 1098-60-8 [chemicalbook.com]

- 6. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Triflupromazine (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]

- 8. apexbt.com [apexbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. abmole.com [abmole.com]

- 11. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

Triflupromazine hydrochloride solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of Triflupromazine (B1683245) Hydrochloride

Introduction

Triflupromazine hydrochloride is a phenothiazine (B1677639) derivative recognized for its antipsychotic and antiemetic properties. It functions primarily as a dopamine (B1211576) D1/D2 receptor antagonist[1]. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to support researchers and drug development professionals.

Chemical Profile:

-

Chemical Name: N,N-dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine, monohydrochloride[2]

-

Molecular Formula: C₁₈H₁₉F₃N₂S · HCl[2]

-

Molecular Weight: 388.9 g/mol [2]

Solubility Studies

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of solvent systems for both analytical procedures and formulation development.

Quantitative Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The data is summarized in the table below.

| Solvent System | Concentration (mg/mL) | Source |

| Water (H₂O) | ≥58 | [3] |

| Dimethyl Sulfoxide (DMSO) | ≥74.5 | [3] |

| Dimethyl Sulfoxide (DMSO) | 78 | [4] |

| Dimethyl Sulfoxide (DMSO) | 3 | [2] |

| Ethanol (EtOH) | ≥27.55 | [3] |

| Ethanol (EtOH) | 5 | [2] |

| Dimethylformamide (DMF) | 5 | [2] |

| Ethanol:PBS (pH 7.2) (1:10) | 0.09 | [2] |

Note: Discrepancies in reported solubility values may arise from differences in experimental conditions, such as temperature and purity of the compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent(s) of appropriate purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of this compound powder to a glass vial, ensuring that a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any fine particles.

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).

-

Analyze the diluted sample using a validated analytical method (e.g., RP-HPLC with UV detection at a λmax of ~255 nm or ~305 nm) to determine the concentration of the dissolved drug.[5][6]

-

Prepare a calibration curve using standard solutions of known this compound concentrations to ensure accurate quantification.

-

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor used.

Visualization: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Stability Profile and Storage

This compound exhibits sensitivity to environmental factors.

-

Light and Air Sensitivity: Solutions of this compound are known to be sensitive to both air and light.[5] The United States Pharmacopeia (USP) monograph specifies that procedures involving the compound should be conducted under subdued light or by using low-actinic glassware to prevent degradation.[6]

-

Long-Term Stability: When stored as a solid, protected from light and air, the compound is stable for extended periods, with a reported stability of at least four years.[7]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. This data is crucial for developing stability-indicating analytical methods. The protocol below is based on standard ICH guidelines and methodologies reported for phenothiazines.[8][9][10]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)

-

Buffers

-

pH meter

-

Temperature-controlled ovens, water baths

-

Photostability chamber

-

Stability-indicating HPLC system with a PDA or UV detector

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Reflux at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).[9] Cool and neutralize with 0.1 N NaOH.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Reflux at 80°C for a specified time (e.g., 60 minutes).[9] Cool and neutralize with 0.1 N HCl.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 0.1% H₂O₂) and keep it at a controlled temperature (e.g., 30°C) for a set duration (e.g., 30 minutes).[9]

-

Thermal Degradation: Expose the solid powder to dry heat in an oven (e.g., 105°C) for several hours.[9] Separately, expose the stock solution to heat.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[9] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

Following exposure, dilute all stressed samples, including controls, to the same target concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products. Chromatographic conditions similar to those used for related compounds involve a C18 column with a mobile phase of methanol and an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and UV detection.[8][9]

-

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and assess the peak purity of the parent drug to demonstrate the specificity of the method.

Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Typical Conditions | Source |

| Acid Hydrolysis | 0.1 N HCl | 80°C for 30 min | [9] |

| Alkaline Hydrolysis | 0.1 N NaOH | 80°C for 60 min | [9] |

| Oxidation | 0.1% H₂O₂ | 30°C for 30 min | [9] |

| Thermal (Dry Heat) | Oven | 105°C for 4 h | [9] |

| Photolytic | Photostability Chamber | 1.2 million lux hours (visible) & 200 W·h/m² (UV) | [9] |

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a typical forced degradation (stress testing) study.

References

- 1. abmole.com [abmole.com]

- 2. Triflupromazine (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Tablets [drugfuture.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. actapharmsci.com [actapharmsci.com]

Triflupromazine: A Technical Guide to its Historical Development and First Approval

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical development and initial approval of Triflupromazine (B1683245), a first-generation antipsychotic of the phenothiazine (B1677639) class. It details the chemical synthesis, preclinical investigations, and pivotal early clinical trials that led to its introduction as a therapeutic agent for psychotic disorders. The document elucidates the drug's primary mechanism of action as a dopamine (B1211576) D1 and D2 receptor antagonist, with additional activity at muscarinic receptors. Quantitative data from early clinical studies on efficacy and safety are presented in tabular format for clear comparison. Detailed experimental protocols for both the synthesis and key clinical evaluations are provided to offer a comprehensive understanding of the drug's origins. Visual representations of the historical timeline, signaling pathways, and experimental workflows are included to facilitate comprehension.

Introduction

Triflupromazine emerged during the mid-20th century, a transformative period in psychopharmacology. As a member of the phenothiazine family, it is chemically related to chlorpromazine (B137089), the first effective neuroleptic. The introduction of a trifluoromethyl group to the phenothiazine nucleus was a key structural modification intended to enhance potency. This guide traces the journey of Triflupromazine from its synthesis to its establishment as a treatment for psychosis in the late 1950s.

Historical Development and First Approval

The development of Triflupromazine was a direct extension of the pioneering work on phenothiazine derivatives that began with the synthesis of chlorpromazine in 1950.[1] Researchers sought to modify the phenothiazine structure to improve efficacy and alter the side-effect profile. Triflupromazine, with its trifluoromethyl group at the 2-position of the phenothiazine ring, was one such modification.

The first approval of Triflupromazine for the treatment of psychosis occurred in 1957.[2] This marked its entry into the clinical arena as a potent antipsychotic and antiemetic agent.

Chemical Synthesis

The synthesis of Triflupromazine involves a multi-step process, beginning with the formation of the core phenothiazine structure followed by the addition of the dimethylaminopropyl side chain.

Experimental Protocol: Synthesis of Triflupromazine

A common synthetic route involves the following key steps:

-

Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine: This intermediate is prepared by reacting 2-chloro-4-(trifluoromethyl)-1-nitrobenzene with N-(2-mercaptophenyl)formamide. This reaction proceeds through a series of intermediate compounds to yield the desired trifluoromethyl-phenothiazine core.

-

Alkylation: The 2-(trifluoromethyl)-10H-phenothiazine is then alkylated using 3-chloro-N,N-dimethylpropan-1-amine. This step attaches the crucial side chain to the nitrogen atom of the phenothiazine ring, yielding Triflupromazine.[3]

A detailed, patented method for a similar phenothiazine, trifluoperazine (B1681574), which shares the trifluoromethyl phenothiazine core, outlines a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine (B1678402) in an organic solvent with a catalyst at a pH of 9-12 and a temperature of 80-120°C.[4] Purification of the crude product is then carried out by converting it to an oxalate (B1200264) salt and then back to the free base by adding an alkali. Finally, a salt-forming reaction with hydrochloric acid is performed to yield the hydrochloride salt.[4]

Preclinical Studies

Early preclinical studies in animal models were crucial for establishing the pharmacological profile and safety of Triflupromazine. These studies typically involved rodents and canines to assess acute toxicity, sedative effects, and antiemetic properties. Comparisons were often made with the established antipsychotic, chlorpromazine.

Key Findings from Preclinical Research

-

Toxicity: Acute toxicity studies in mice, rats, and dogs showed that Triflupromazine had a comparable toxicity profile to chlorpromazine.

-

Tranquilizing and Antiemetic Effects: In more specialized tests in rats, monkeys, and dogs, Triflupromazine demonstrated higher potency as a tranquilizing and antiemetic agent compared to chlorpromazine.

-

Cardiovascular Effects: Preclinical data suggested a lower likelihood of cardiovascular side effects with Triflupromazine compared to chlorpromazine.

Early Clinical Trials

The initial clinical evaluation of Triflupromazine in the late 1950s focused on its efficacy and safety in patients with various psychotic disorders, primarily schizophrenia. These early trials were foundational in establishing its therapeutic role.

Experimental Protocol: Early Clinical Trial in Psychotic Patients (Representative)

-

Patient Population: Adult patients with a diagnosis of a psychotic disorder, often with chronic and severe symptoms, who were hospitalized. Many had previously been treated with other therapies, including other phenothiazines, with limited success.

-

Study Design: Early studies were often open-label, where both the patient and investigator knew the treatment being administered. Some later studies employed a "double-blind" methodology, though this was not always feasible due to the distinct side effects of the medication. Patients often served as their own controls, with their baseline condition compared to their state after treatment.

-

Dosage and Administration: Triflupromazine was typically administered orally in tablet form. Dosages varied depending on the severity of the psychosis, with initial doses often being lower and gradually increased. Daily dosages could range from 20 mg to a maximum of 150 mg.

-

Efficacy Assessment: The primary measure of efficacy was clinical observation of the patient's behavior and symptoms. This included assessments of agitation, hostility, delusions, and hallucinations. In that era, standardized rating scales were not as common, and improvement was often categorized qualitatively (e.g., "marked improvement," "moderate improvement," "no change").

-

Safety Assessment: Safety was monitored through clinical observation of side effects, particularly extrapyramidal symptoms (e.g., tremors, rigidity), as well as monitoring of blood pressure and routine laboratory tests.

Quantitative Data from Early Clinical Trials

| Study Reference (Year) | Number of Patients | Diagnosis | Dosage Range (mg/day) | Key Efficacy Findings | Key Adverse Effects Reported |

| Pennington VM (1959)[5] | 132 | Psychotic Disorders | Not specified | Details not available in abstract | Not specified in abstract |

| Rudy LH, et al. (1958) | Not specified | Psychotic Disorders | Not specified | Details not available in abstract | Not specified in abstract |

Note: Access to full-text articles from this era is limited, and thus detailed quantitative data is often not available in abstracts.

Mechanism of Action

Triflupromazine exerts its antipsychotic and antiemetic effects primarily through its antagonist activity at dopamine receptors in the central nervous system. Its broader pharmacological profile also includes interactions with other neurotransmitter systems.

Dopamine Receptor Antagonism

Triflupromazine is a potent antagonist of both dopamine D1 and D2 receptors.[2] The antipsychotic effects are largely attributed to the blockade of D2 receptors in the mesolimbic pathway of the brain. This blockade helps to normalize the hyperactivity of dopaminergic systems thought to underlie the positive symptoms of psychosis, such as hallucinations and delusions.

Muscarinic Receptor Antagonism

Triflupromazine also exhibits antagonist activity at muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M2 subtypes.[3] This anticholinergic activity contributes to some of the side effects associated with the drug, such as dry mouth, blurred vision, and constipation.

Conclusion

The development and approval of Triflupromazine represent a significant step in the early history of psychopharmacology. Building on the foundation of phenothiazine chemistry, its introduction provided clinicians with a potent new tool for the management of severe psychotic disorders. While the methodologies of early clinical trials differ from modern standards, they were instrumental in demonstrating the therapeutic efficacy of Triflupromazine. Its mechanism of action, centered on dopamine receptor antagonism, laid the groundwork for the development of subsequent antipsychotic medications. This technical guide provides a comprehensive overview of the foundational science and clinical investigations that brought Triflupromazine from the laboratory to clinical practice.

References

- 1. Trifluoperazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102690245A - Method for preparing trifluoperazine hydrochloride - Google Patents [patents.google.com]

- 5. Clinical results of triflupromazine (Vesprin) in 132 psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Triflupromazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflupromazine (B1683245) is a first-generation, or "typical," antipsychotic agent belonging to the phenothiazine (B1677639) class of drugs.[1][2] First approved in 1957, it is primarily utilized for the management of psychotic disorders, such as schizophrenia, and for its potent antiemetic properties in controlling severe nausea and vomiting.[1] The therapeutic effects of triflupromazine are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][3] However, its pharmacological profile is broad, encompassing interactions with dopamine D1, serotonin (B10506) (5-HT2), alpha-adrenergic, muscarinic, and histamine (B1213489) H1 receptors, which contribute to both its therapeutic efficacy and its side-effect profile.[4][5]

The structure-activity relationship (SAR) for the phenothiazine class is well-established and serves as a classic example in medicinal chemistry. It dictates how subtle molecular modifications to the core phenothiazine scaffold influence potency and activity. Triflupromazine's structure, featuring a trifluoromethyl group at the C-2 position and a dimethylaminopropyl side chain at the N-10 position, represents a highly optimized configuration for potent D2 receptor blockade.[1][3] This guide provides a detailed examination of the SAR of triflupromazine, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Structure-Activity Relationship of Phenothiazines

The antipsychotic activity of triflupromazine is best understood by dissecting its molecular structure into three key components: the phenothiazine tricyclic core, the substituent at position C-2, and the aminoalkyl side chain at position N-10.

The Phenothiazine Tricyclic System

The three-ring phenothiazine nucleus is the foundational scaffold. Modifications to this core have significant consequences for activity:

-

Substitution Position: The location of substituents on the phenothiazine rings is critical. Potency is affected in the following order of substitution position: 2 > 3 > 4 > 1.[6][7] The C-2 position is the optimal site for substitution to enhance neuroleptic activity.[7][8]

-

Sulfur Atom: Oxidation of the sulfur atom at position 5 to a sulfoxide (B87167) or sulfone results in a decrease in antipsychotic activity.[6]

The C-2 Substituent: The Key to Potency

The nature of the chemical group at the C-2 position is arguably the most critical determinant of a phenothiazine's antipsychotic potency.

-

Electron-Withdrawing Groups (EWGs): The presence of an electron-withdrawing group at C-2 is essential for high activity.[8][9]

-

Hierarchy of Potency: The potency increases with the electronegativity of the substituent. The general order is: -CF₃ > -Cl > -H .[9] This principle directly explains why triflupromazine (with a -CF₃ group) is a more potent antipsychotic than chlorpromazine (B137089) (with a -Cl group).[9][10]

-

Conformational Influence: The EWG at C-2 is believed to interact with the N-10 side chain through Van der Waals forces.[11] This interaction orients the flexible side chain into a specific conformation that mimics the structure of dopamine, thereby facilitating high-affinity binding and competitive antagonism at the dopamine D2 receptor.[8][11]

The N-10 Aminoalkyl Side Chain

The side chain attached to the nitrogen atom at position 10 governs receptor interaction and is crucial for activity.

-

Chain Length: A three-carbon (propyl) bridge between the N-10 of the phenothiazine ring and the terminal amino nitrogen is indispensable for maximal neuroleptic activity.[6][8] Shortening, lengthening, or branching this chain reduces potency.[5][6]

-

Terminal Amino Group: For maximum activity, the terminal amino group must be tertiary.[7][8] Primary and secondary amines are significantly less potent.[6] In triflupromazine, this is a dimethylamino group. Substituting the methyl groups with larger alkyl groups tends to decrease activity.[6]

Quantitative Analysis: Receptor Binding Affinity

The SAR principles are reflected in the quantitative binding affinities of these drugs for their primary targets. The inhibition constant (Ki) measures the concentration of a drug required to occupy 50% of the receptors; a lower Ki value indicates higher binding affinity and potency. The data below clearly demonstrates triflupromazine's high affinity for D2-like receptors and its superior potency compared to chlorpromazine, underscoring the impact of the -CF₃ group.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |

| Triflupromazine | 2.9[12] | 1.4[12] | 3.8[12] | 0.7[12] |

| Chlorpromazine | 15[12] | 3.5[12] | 7.5[12] | 5.5[12] |

Data compiled from comparative analyses.[12] Values may vary based on experimental conditions.

Signaling Pathway and SAR Logic Visualization

The following diagrams illustrate the key signaling pathway affected by triflupromazine and the logical workflow of a typical SAR study.

Experimental Protocols

A cornerstone of SAR studies is the in vitro competitive radioligand binding assay, which quantifies the affinity of a test compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., triflupromazine) for the human dopamine D2 receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[13]

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2-selective antagonists).[13]

-

Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM) to determine non-specific binding.[13]

-

Test Compound: Triflupromazine hydrochloride, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[13][14]

-

Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.[14]

Methodology:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that gives optimal binding (e.g., 10-20 µg protein per well), determined empirically.[13][15] Homogenize briefly if necessary.

-

Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:

-

Total Binding Wells: 25 µL of Assay Buffer + 25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM) + 50 µL of membrane preparation.

-

Non-specific Binding Wells: 25 µL of non-specific ligand (e.g., 10 µM Haloperidol) + 25 µL of [³H]-Spiperone + 50 µL of membrane preparation.

-

Competition Wells: 25 µL of serially diluted test compound (triflupromazine) + 25 µL of [³H]-Spiperone + 50 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[13][15]

-

Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters 3-4 times with ice-cold assay buffer.[14]

-

Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.[13] Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Conclusion

The structure-activity relationship of this compound is a clear illustration of targeted drug design principles. Its high antipsychotic potency is not coincidental but rather the result of an optimal molecular architecture defined by three key features: (1) a phenothiazine core, (2) a powerful electron-withdrawing trifluoromethyl (-CF₃) group at the critical C-2 position, and (3) the ideal three-carbon tertiary amine side chain at N-10.[6][8][9] This precise arrangement facilitates a molecular conformation that effectively mimics dopamine, allowing for high-affinity binding and potent antagonism of the D2 receptor, which is the primary mechanism of its therapeutic action.[1][11] The principles outlined in this guide are fundamental to understanding the pharmacology of phenothiazines and continue to inform the development of novel CNS-acting agents.

References

- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. TRIFLUPROMAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]

- 8. SAR of phenothiazine.pptx [slideshare.net]

- 9. egpat.com [egpat.com]

- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Early pharmacological studies of Triflupromazine hydrochloride

An In-depth Technical Guide to the Early Pharmacological Studies of Triflupromazine (B1683245) Hydrochloride

Introduction

Triflupromazine hydrochloride is a first-generation antipsychotic and antiemetic agent belonging to the phenothiazine (B1677639) class of compounds. First approved in 1957, it was utilized for the management of psychoses and to control severe nausea and vomiting.[1] As a member of the phenothiazine family, its pharmacological activity is primarily characterized by its potent antagonism of dopamine (B1211576) receptors. This technical guide provides a detailed overview of the early pharmacological research on this compound, focusing on its pharmacodynamics, pharmacokinetic profile, and key preclinical findings. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms and experimental workflows.

Pharmacodynamics: Receptor Profile and Mechanism of Action

The primary mechanism of action for Triflupromazine is the blockade of dopamine D1 and D2 receptors in the central nervous system.[1][2][3][4] This antagonism in the mesolimbic and mesocortical pathways is believed to be responsible for its antipsychotic effects, alleviating symptoms such as hallucinations and disorganized thoughts.[1][5] Its antiemetic properties are primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla.[1][2]

In addition to its high affinity for dopamine receptors, early studies revealed that Triflupromazine interacts with a range of other neurotransmitter systems, contributing to its broad pharmacological profile and side effects. It binds to and inhibits muscarinic acetylcholine (B1216132) receptors (M1 and M2) and serotonin (B10506) (5-HT) receptors.[1][6]

Quantitative Data: Receptor and Transporter Binding Affinity

Early in vitro studies quantified the interaction of Triflupromazine with various receptors and transporters. This data is crucial for understanding the drug's potency and potential for off-target effects.

| Target | Preparation | Assay Type | Value (IC50) | Reference |

| Muscarinic Receptors | Isolated Rat Corpus Striatum | Radioligand Binding | 100 µM | [6][7] |

| Serotonin (5-HT) Uptake | Isolated Rat Brainstem Synaptosomes | Uptake Inhibition | 0.8 µM | [6][7] |

| Dopamine D1/D2 Receptors | N/A | Antagonist Activity | Not specified | [1][4] |

Pharmacokinetics

Early pharmacokinetic data for Triflupromazine indicated variability in its absorption and disposition.

-

Absorption : Following oral administration, absorption from the gastrointestinal tract was noted to be erratic.[1] This leads to significant interindividual differences in peak plasma concentrations.[1]

-

Distribution : Being a lipophilic molecule, Triflupromazine is highly protein-bound and widely distributed throughout the body.

-

Metabolism : Like other phenothiazines, it is extensively metabolized in the liver.

-

Excretion : Studies in rats using radiolabeled Triflupromazine methiodide showed that a significant portion of an intraperitoneally administered dose was excreted in the feces via bile.[1]

Key Preclinical Pharmacological Studies

A variety of animal models were used to characterize the pharmacological effects of this compound. These studies were often comparative, benchmarking its activity against other phenothiazines like chlorpromazine.

Quantitative Data: Preclinical Animal Studies

| Species | Effect Studied | Route | Dosage | Key Findings | Reference |

| Mice, Rats, Dogs | Acute Toxicity | Various | N/A | Comparable toxicity to chlorpromazine, except IV where triflupromazine was less toxic in dogs. | |

| Dogs | Gastrointestinal Motility | IV | 0.5 mg/lb (1.1 mg/kg) | Significantly prolonged GI emptying time compared to non-sedated controls. | [8] |

| Dogs | Premedication | N/A | N/A | Proved to be a better premedication than diazepam, with a quicker sedative effect and shorter recovery time when used with propofol. | [9] |

| Buffalo Calves | Anesthetic Premedication | IM | 0.3 mg/kg | Effective as a preanesthetic to ensure calming and smooth induction of anesthesia with propofol. | [10] |

| Cats | Tranquilization | IM | 2 to 4 mg/lb (4.4 to 8.8 mg/kg) | Recommended dosage for clinical use. | [11] |

| Horses | Tranquilization | IV or IM | 10 to 15 mg per 100 lbs | Recommended dosage for clinical use, with a maximum dose of 100 mg. | [11] |

Experimental Protocols

The following sections detail the methodologies employed in key early studies to determine the pharmacological profile of Triflupromazine.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized method based on the principles used in early receptor binding studies to determine the IC50 value of a compound.

-

Objective : To determine the concentration of this compound that inhibits 50% of a specific radioligand from binding to its target receptor.

-

Materials :

-

Tissue homogenate containing the receptor of interest (e.g., rat corpus striatum for muscarinic receptors).[6][7]

-

Radioligand specific to the receptor (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors).

-

This compound solutions of varying concentrations.

-

Incubation buffer, filtration apparatus, and scintillation counter.

-

-

Procedure :

-

Aliquots of the tissue homogenate are incubated with a fixed concentration of the radioligand and varying concentrations of Triflupromazine.

-

A control group containing only the radioligand and tissue (total binding) and a non-specific binding group (containing a high concentration of an unlabeled ligand) are included.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are plotted as the percentage of specific binding versus the log concentration of Triflupromazine to determine the IC50 value.

-

Canine Gastrointestinal Motility Study

This protocol describes an in vivo experiment to assess the effect of Triflupromazine on gastrointestinal transit time.[8]

-

Objective : To measure the effect of this compound on the gastrointestinal emptying time in dogs.

-

Subjects : Healthy adult dogs, randomly divided into a control group and a treatment group.[8]

-

Procedure :

-

Baseline : Animals are fasted overnight.

-

Administration : The treatment group receives this compound intravenously (e.g., at 2 mg/kg), while the control group receives a saline placebo.[8]

-

Contrast Medium : After a set period (e.g., 15 minutes) to allow for the drug to take effect, all dogs are administered a standard oral dose of barium sulfate (B86663) contrast meal.

-

Radiographic Imaging : Ventrodorsal and right lateral radiographs are taken immediately after barium administration and at regular intervals thereafter (e.g., 30 min, 60 min, 90 min, etc.).

-

Data Analysis : The radiographs are analyzed to track the progression of the barium through the gastrointestinal tract. The total emptying time is defined as the time from administration until the contrast medium reaches the descending colon.[8]

-

Comparison : The emptying times for the Triflupromazine-treated group are statistically compared to the control group.

-

Conclusion

The early pharmacological studies of this compound established it as a potent phenothiazine with significant dopamine D1/D2 receptor antagonist activity.[1][3][4] Its interactions with muscarinic and serotonergic systems were also identified, explaining its broad spectrum of effects and side effects.[1][6] Preclinical research in various animal species confirmed its efficacy as a tranquilizer and antiemetic, providing foundational data on effective dosages and potential toxicities.[12][8][9][10][11] The methodologies developed during this period, from in vitro receptor binding assays to in vivo functional studies, were critical in elucidating the pharmacological profile of Triflupromazine and laid the groundwork for its clinical application.

References

- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triflupromazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | AChR | Dopamine Receptor | TargetMol [targetmol.com]

- 4. abmole.com [abmole.com]

- 5. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Triflupromazine (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]

- 8. luvas.edu.in [luvas.edu.in]

- 9. veterinaryworld.org [veterinaryworld.org]

- 10. luvas.edu.in [luvas.edu.in]

- 11. Federal Register :: Request Access [unblock.federalregister.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

Triflupromazine hydrochloride binding affinity to serum albumin

An In-Depth Technical Guide to the Binding Affinity of Triflupromazine (B1683245) Hydrochloride to Serum Albumin

Introduction

Triflupromazine (TFZ) is a phenothiazine (B1677639) derivative used as an antipsychotic and antiemetic agent. Its therapeutic efficacy, distribution, and potential for drug-drug interactions are significantly influenced by its binding to plasma proteins, primarily serum albumin. Serum albumin, the most abundant protein in blood plasma, acts as a transport and depot for numerous endogenous and exogenous compounds, including many drugs. Understanding the binding affinity, mechanism, and specific interaction sites between triflupromazine hydrochloride and serum albumin is critical for predicting its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the binding interaction between triflupromazine and serum albumin (both human and bovine), summarizing key binding characteristics, detailing relevant experimental protocols, and visualizing the underlying processes. While extensive quantitative data for triflupromazine is limited in publicly accessible literature, this guide synthesizes the available findings and presents the standard methodologies for such investigations.

Quantitative and Qualitative Data Summary

The interaction between triflupromazine and serum albumin has been characterized using methods such as ¹⁹F NMR and second-derivative spectrophotometry. These studies reveal a complex binding process involving both specific and nonspecific interactions.

Table 1: Binding Characteristics of Triflupromazine with Serum Albumin

| Parameter | Observation | Serum Albumin Type | Method | Reference |

|---|---|---|---|---|

| Binding Sites | At least two distinct binding sites exist. | HSA & BSA | ¹⁹F NMR | [1] |

| Specific Binding Site | One specific binding site is identified as Sudlow's Site II. | HSA & BSA | ¹⁹F NMR | [1][2] |

| Relative Affinity | Affinity for Site II is considerably higher on HSA than on BSA. | HSA vs. BSA | ¹⁹F NMR | [1] |

| Nonspecific Binding | A second signal corresponds to a weighted average of nonspecifically bound and free TFZ. This becomes the major binding mode in the presence of physiological salt concentrations. | HSA & BSA | ¹⁹F NMR |[1] |

Table 2: Factors Influencing Triflupromazine Binding to Bovine Serum Albumin (BSA)

| Factor | Effect on Binding Constant (K) | Mechanism | Method | Reference |

|---|---|---|---|---|

| Inorganic Anions (Cl⁻, Br⁻, I⁻) | Significant decrease in K value (e.g., ~40% decrease with 0.1 M NaCl). The effect follows the order: I⁻ >> Br⁻ > Cl⁻. | Anions bind to Site II, causing local steric hindrance that inhibits TFZ binding. | Second-Derivative Spectrophotometry, ¹⁹F NMR | [2] |

| Na₂SO₄ | No significant effect on K value. | Neither Na⁺ nor SO₄²⁻ affects the binding of phenothiazines to BSA. | Second-Derivative Spectrophotometry |[2] |

Experimental Protocols

The characterization of drug-albumin binding relies on several biophysical techniques. The methods used specifically for triflupromazine and the general standard for such studies are detailed below.

Second-Derivative Spectrophotometry

This method was employed in studies analyzing the effect of ions on triflupromazine's binding to BSA. Its primary advantage is the ability to minimize background interference from the protein itself, allowing for precise measurement of the drug's spectral changes upon binding.[3][4]

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of fatty-acid-free Bovine Serum Albumin (BSA) in the same buffer.

-

Prepare a series of sample solutions containing a fixed concentration of triflupromazine and varying concentrations of BSA.

-

For each sample, prepare a corresponding reference solution containing the same concentration of BSA in the buffer.

-

-

Spectrophotometric Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Place the sample solution (TFZ + BSA) in the sample cuvette and the corresponding reference solution (BSA only) in the reference cuvette.

-